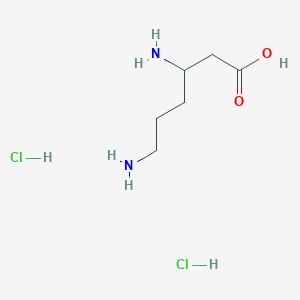

3,6-Diaminohexanoic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Diaminohexanoic acid dihydrochloride, also known as lysine dihydrochloride, is an amino acid . It has a molecular formula of C6H16Cl2N2O2 and a molecular weight of 219.11 .

Molecular Structure Analysis

The molecular structure of 3,6-Diaminohexanoic acid dihydrochloride is represented by the formula NH2(CH2)4CH(NH2)COOH·2HCl . The average mass is 219.109 Da and the mono-isotopic mass is 218.058884 Da .Physical And Chemical Properties Analysis

3,6-Diaminohexanoic acid dihydrochloride is a powder with a melting point of 146-147°C .Scientific Research Applications

Anaerobic Degradation and Amino Acid Formation

The anaerobic degradation pathway of lysine involves the conversion of β-lysine to 3,5-diaminohexanoate, a new amino acid, in a cobamide coenzyme-dependent reaction. This process is significant in understanding the biochemical pathways of amino acid fermentation and intermediate formation, offering insights into amino acid biosynthesis and degradation (Tsai & Stadtman, 1968).

Organic-Inorganic Frameworks

3,6-Diaminohexanoic acid dihydrochloride plays a role in forming complex organic-inorganic frameworks. For instance, it acts as a building block in the synthesis of bis(1,6-diammoniohexane) tetraaquahydrogen(1+) hexachlororhodate(III) dichloride, demonstrating the compound's utility in crystal engineering and the construction of cavities within frameworks for potential applications in material science and catalysis (Frank & Reiss, 1997).

Perovskite Solar Cells Enhancement

The introduction of 1,6-Diaminohexane Dihydrochloride into perovskite precursors significantly enhances the performance and stability of inverted planar perovskite solar cells. By affecting the crystallization dynamics and passivating vacancy defects, it contributes to improved power conversion efficiency and moisture resistance, highlighting its potential in advancing solar energy technology (Wang et al., 2018).

Chemiluminescence in Analytical Chemistry

4,5-Diaminophthalhydrazide dihydrochloride, a derivative of 3,6-Diaminohexanoic acid dihydrochloride, has been explored as a chemiluminescence reagent for α-keto acids in liquid chromatography. This application underscores the compound's role in developing highly sensitive and selective analytical methods for biological and chemical analysis (Ishida et al., 1990).

Safety and Hazards

The safety information for 3,6-Diaminohexanoic acid dihydrochloride indicates that it may cause skin irritation, serious eye damage, and may be harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust or mists, washing skin thoroughly after handling, and using only in a well-ventilated area .

properties

IUPAC Name |

3,6-diaminohexanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-3-1-2-5(8)4-6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIYVUIIEUEADI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CC(=O)O)N)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Diaminohexanoic acid dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[1-(furan-2-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2709567.png)

![N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2709568.png)

![Bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2709569.png)

![1-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2709580.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2709581.png)

![N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2709582.png)

amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2709585.png)

![7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2709587.png)